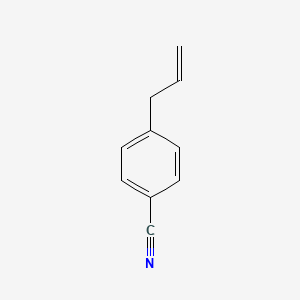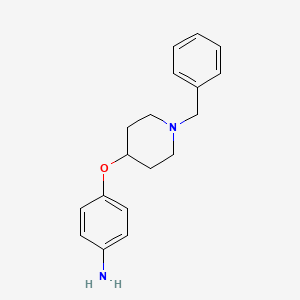
4-(1-Benzylpiperidin-4-yl)oxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1-Benzylpiperidin-4-yl)oxyaniline” is a chemical compound with the molecular formula C18H22N2O . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “4-(1-Benzylpiperidin-4-yl)oxyaniline” consists of 18 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The exact structure visualization is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1-Benzylpiperidin-4-yl)oxyaniline” are not fully available in the search results. It has a molecular weight of 282.4 g/mol. More specific properties such as density, boiling point, and melting point are not provided .Aplicaciones Científicas De Investigación
NMDA Receptor Antagonism
Compounds structurally similar to 4-(1-Benzylpiperidin-4-yl)oxyaniline, such as benzylpiperidine derivatives, have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. This is particularly relevant in neuroscience research, where NMDA receptor antagonists are explored for potential therapeutic applications in neurodegenerative diseases and conditions involving neurotoxicity. For instance, a study identified derivatives exhibiting low nanomolar activity both in binding and functional assays, with significant efficacy demonstrated in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).
Catalytic Activity in Organic Synthesis
Another research application for benzylpiperidine derivatives involves their use as catalysts in the oxidation of environmentally harmful phenolic compounds. This conversion into less harmful oxidation products highlights the potential of these compounds in green chemistry and environmental remediation. A study detailed the synthesis of cobalt(II) and iron(II) phthalocyanine complexes substituted with a similar benzylpiperidine structure, which showed promising catalytic activity towards various phenolic compounds, supported by electrochemical studies (Saka & Bıyıklıoğlu, 2015).
Synthesis of Benzylpiperidine Derivatives
The synthesis of benzylpiperidine derivatives themselves, including methods that could potentially apply to 4-(1-Benzylpiperidin-4-yl)oxyaniline, has been a topic of interest. Research has developed short, scalable, and environmentally benign synthesis methods for these compounds. Such methodologies are crucial for facilitating further pharmacological and chemical studies by providing easier access to these compounds (Ágai et al., 2004).
Acetylcholinesterase Inhibition
The design and synthesis of benzylpiperidine derivatives for acetylcholinesterase inhibition have been explored, indicating potential applications in the treatment of diseases like Alzheimer's. Structural modifications of the benzylpiperidine moiety have led to compounds with potent inhibitory activity, showcasing the importance of this structural feature in drug design (Contreras et al., 2001).
Electroluminescent Materials
Research has also extended into the use of benzylpiperidine derivatives in the development of electroluminescent materials for organic light-emitting diodes (OLEDs). These compounds contribute to the creation of devices with high brightness and efficiency, demonstrating the versatility of benzylpiperidine derivatives in material science as well as their pharmacological relevance (Thanikachalam et al., 2017).
Propiedades
IUPAC Name |
4-(1-benzylpiperidin-4-yl)oxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c19-16-6-8-17(9-7-16)21-18-10-12-20(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMGGDQMZHIGDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)N)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437771 |
Source


|
| Record name | 4-(1-benzylpiperidin-4-yl)oxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Benzylpiperidin-4-yl)oxyaniline | |
CAS RN |
565418-42-0 |
Source


|
| Record name | 4-(1-benzylpiperidin-4-yl)oxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

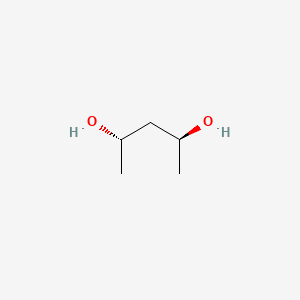
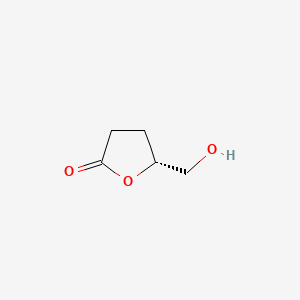
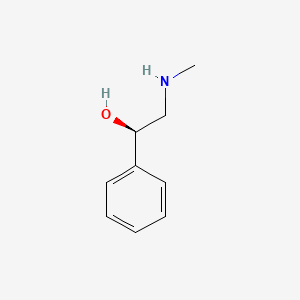
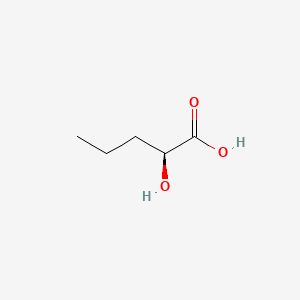

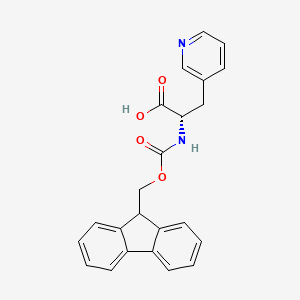

![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)
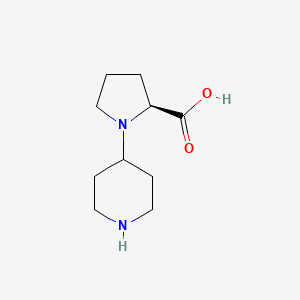
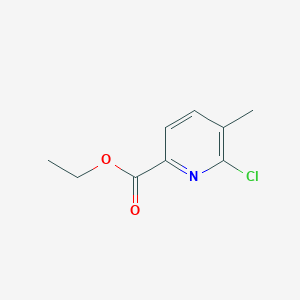

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate](/img/structure/B1311159.png)

